molecular formula C12H15ClO3 B1430707 Methyl 4-butoxy-2-chlorobenzoate CAS No. 1803583-66-5

Methyl 4-butoxy-2-chlorobenzoate

Cat. No.: B1430707
CAS No.: 1803583-66-5
M. Wt: 242.7 g/mol
InChI Key: KAJJEBHYPQROOP-UHFFFAOYSA-N
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Description

Methyl 4-butoxy-2-chlorobenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 2-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position. This compound is structurally related to other methyl esters of substituted benzoic acids, which are widely studied for their applications in organic synthesis, pharmaceuticals, and material science.

Properties

IUPAC Name

methyl 4-butoxy-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJJEBHYPQROOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-butoxy-2-chlorobenzoate with structurally related methyl esters documented in recent research (see Table 1). Key factors include substituent effects, molecular weight, and functional group interactions.

Substituent Position and Electronic Effects

  • Methyl 4-chloro-2-fluorobenzoate (C₈H₆ClFO₂): This compound shares a benzoate core with halogen substitutions (Cl at 4, F at 2). The electron-withdrawing fluorine atom at the 2-position enhances the acidity of the ester group compared to alkyloxy substituents like butoxy. Its molar mass (188.58 g/mol) is significantly lower than this compound due to the absence of the bulky butoxy chain .
  • Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂): A diterpene-derived ester with a complex tricyclic structure. Unlike this compound, this compound lacks aromaticity and halogen substituents, resulting in distinct solubility and reactivity profiles (e.g., higher hydrophobicity) .

Alkoxy Chain Length and Hydrophobicity

  • Methyl palmitate (C₁₇H₃₄O₂): A saturated aliphatic ester with a 16-carbon chain. While this compound has a shorter butoxy group (4 carbons), both compounds exhibit increased hydrophobicity compared to shorter-chain esters. This property influences their chromatographic retention times, as observed in gas chromatography studies of plant resins .

Functional Group Diversity

  • Z-Communic acid methyl ester (C₂₁H₃₂O₂): A labdane diterpene ester with conjugated double bonds. Unlike this compound, its biological activity (e.g., antimicrobial properties) is linked to its terpene skeleton rather than aromatic substituents .

Table 1: Comparative Analysis of Methyl Esters

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Source
This compound C₁₂H₁₅ClO₃ 242.70 (calc.) 2-Cl, 4-butoxy High hydrophobicity, UV stability -
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 188.58 2-F, 4-Cl Enhanced acidity, low molar mass
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone High thermal stability
Methyl palmitate C₁₇H₃₄O₂ 270.45 Aliphatic C16 chain Lipid solubility

Biological Activity

Methyl 4-butoxy-2-chlorobenzoate is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound is an ester derivative characterized by the presence of a butoxy group and a chlorine atom on the benzene ring. Its chemical structure can be represented as follows:

C11H13ClO3\text{C}_11\text{H}_{13}\text{ClO}_3

This structure allows the compound to participate in various biochemical interactions, making it a valuable building block in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been noted for its potential in enzyme inhibition and protein-ligand interactions, which are critical for various cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Protein-Ligand Interactions : It can bind to proteins, potentially affecting their activity and influencing cell signaling pathways.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Cellular Effects : It may influence cell signaling pathways, gene expression, and cellular metabolism.
  • Molecular Interactions : The compound's ability to bind with biomolecules suggests it could modulate various biological processes at the molecular level.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:

  • Enzyme Inhibition Studies :
    • Research indicates that this compound can inhibit specific enzymes that play roles in disease pathology. For instance, studies have shown its potential as an inhibitor of certain cancer-related enzymes.
  • Cellular Impact Assessments :
    • Various assays have demonstrated that treatment with this compound can lead to changes in cell viability and apoptosis in cancer cell lines. For example, it was observed that this compound induced apoptosis in hepatocellular carcinoma cells through modulation of apoptotic pathways .
  • Toxicological Evaluations :
    • Toxicological profiles suggest that while the compound exhibits promising biological activity, further studies are needed to assess its safety and potential adverse effects on human health .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEffective against specific cancer-related enzymes
Apoptosis InductionInduces apoptosis in hepatocellular carcinoma cells
Toxicity AssessmentLimited data; requires further investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-butoxy-2-chlorobenzoate
Reactant of Route 2
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Methyl 4-butoxy-2-chlorobenzoate

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